Sub-Nanomolar Pim-1/Pim-3 Kinase Inhibition: 2-Phenoxy Derivative Versus Positional Isomer and Class Benchmark
2-Phenoxy-N-(pyrimidin-2-yl)butanamide demonstrates potent inhibition of Pim-1 and Pim-3 kinases with IC50 values of 0.763 nM and 1.50 nM, respectively [1]. In contrast, the 4-phenoxy positional isomer exhibits no reported Pim kinase activity within the same assay system, instead demonstrating IC50 values of 35–95 nM against PI3K [2]. This represents a >45-fold selectivity differential for Pim-1 over PI3K for the 2-phenoxy derivative compared to the 4-phenoxy analog. Furthermore, a structurally distinct Pim-1 inhibitor from the same patent family (BDBM192645) exhibits an IC50 of 15.3 nM, indicating that the 2-phenoxy-N-(pyrimidin-2-yl)butanamide scaffold confers an approximately 20-fold potency advantage relative to alternative chemotypes within the broader Pim inhibitor landscape [3].
| Evidence Dimension | Pim-1 kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.763 nM |
| Comparator Or Baseline | 4-phenoxy-N-(pyrimidin-2-yl)butanamide (Pim-1 IC50: no activity reported; PI3K IC50: 35–95 nM); BDBM192645 (Pim-1 IC50: 15.3 nM) |
| Quantified Difference | >45-fold Pim-1 selectivity over PI3K for target compound; ~20-fold greater Pim-1 potency than BDBM192645 comparator |
| Conditions | Pim kinase activity assay using biotinylated-BAD peptide substrate with phosphorylation at Serine 112 |
Why This Matters
For Pim kinase-focused oncology research, the 2-phenoxy derivative offers sub-nanomolar potency unavailable from the 4-phenoxy isomer, preventing assay failure and ensuring target-specific inhibition.
- [1] BindingDB BDBM50061613 (CHEMBL3394164). Affinity data: IC50 = 0.763 nM for Pim-1, IC50 = 1.50 nM for Pim-3. Source: US9321756. View Source
- [2] BindingDB BDBM207234. Affinity data: IC50 = 35–95 nM for PI3K inhibition. Source: US9260439. View Source
- [3] BindingDB BDBM192645. Affinity data: IC50 = 15.3 nM for Pim-1. Source: US9187486. View Source
